6-Dimethylaminopurine

Beschreibung

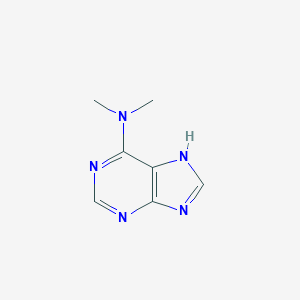

N(6),N(6)-dimethyladenine is a tertiary amine that is adenine substituted at N-6 by geminal methyl groups. It derives from an adenine.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIAOQMSVZHOJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239658 |

Source

|

| Record name | N(6),N(6)-Dimethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 6-Dimethylaminopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

938-55-6 |

Source

|

| Record name | 6-DMAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6),N(6)-Dimethyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Dimethylamino)purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(6),N(6)-Dimethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-dimethylaminopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6-DIMETHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649SA4S2CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Dimethylaminopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of 6-Dimethylaminopurine (6-DMAP) in Cell Cycle Regulation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Dimethylaminopurine (6-DMAP) is a synthetic adenine (B156593) analog recognized for its potent effects on cell cycle progression. Functioning primarily as a serine/threonine protein kinase inhibitor, its mechanism of action is centered on the disruption of key regulatory pathways that govern cell division.[1] This document provides a comprehensive technical overview of 6-DMAP's mechanism, focusing on its role as an inhibitor of cyclin-dependent kinases (CDKs), which leads to a robust cell cycle arrest, predominantly at the G2/M checkpoint. We will explore the core signaling pathways, present quantitative data on its cellular effects, detail relevant experimental protocols for its study, and provide visual diagrams to elucidate these complex processes.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The progression of the eukaryotic cell cycle is orchestrated by a family of protein kinases known as cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory cyclin subunits.[2][3] The transition from the G2 phase to mitosis (M phase) is a critical checkpoint and is primarily driven by the activation of the Maturation-Promoting Factor (MPF), a complex consisting of CDK1 (also known as Cdc2) and Cyclin B1.[4][5]

6-DMAP exerts its primary effect by inhibiting the kinase activity of the CDK1/Cyclin B1 complex. The activation of this complex is tightly regulated by phosphorylation events. The kinase Wee1 holds CDK1 in an inactive state by phosphorylating it on specific tyrosine residues (Tyr15). For mitotic entry, the phosphatase Cdc25C must remove these inhibitory phosphates.

By inhibiting the kinase activity, 6-DMAP effectively locks the CDK1/Cyclin B1 complex in its inactive, phosphorylated state. This prevents the phosphorylation of hundreds of downstream protein substrates that are essential for the dramatic cellular reorganization required for mitosis, such as chromosome condensation, nuclear envelope breakdown, and spindle formation. The result is a failure to overcome the G2 checkpoint, leading to a significant accumulation of cells in the G2/M phase.

Visualizing the G2/M Checkpoint Inhibition by 6-DMAP

The following diagram illustrates the regulatory circuit of the G2/M checkpoint and highlights the inhibitory action of 6-DMAP.

Quantitative Effects on Cell Cycle Distribution

Treatment of cell populations with 6-DMAP leads to measurable changes in cell cycle phase distribution. While specific IC50 values for 6-DMAP are not as widely reported in large-scale cancer cell line screens as they are for newer generation CDK inhibitors, its effect on cell cycle arrest is well-documented qualitatively. Experiments consistently show a decrease in the proportion of cells in the G1 and S phases and a corresponding, significant increase in the G2/M population.

| Parameter | Observation in Response to 6-DMAP Treatment | Typical Method of Measurement | Relevant Proteins Modulated |

| Cell Viability (IC50) | Varies by cell line and exposure time. Generally in the micromolar range. | MTT Assay, Cell Titer-Glo | N/A |

| G1 Phase Population | Significant Decrease | Flow Cytometry (DNA content) | Downstream effect of G2/M block |

| S Phase Population | Significant Decrease | Flow Cytometry (DNA content) | Downstream effect of G2/M block |

| G2/M Phase Population | Significant Increase | Flow Cytometry (DNA content) | CDK1/Cyclin B1, Cdc25C |

| CDK1 Kinase Activity | Significant Decrease | In vitro kinase assay (e.g., Histone H1 substrate) | CDK1 (direct inhibition) |

| CDK1 (Tyr15) Phosphorylation | Increase (stabilization of inactive form) | Western Blot | Wee1, Cdc25C |

Experimental Protocols for Mechanism-of-Action Studies

Investigating the effects of 6-DMAP on the cell cycle requires standard cell biology techniques to assess cell cycle distribution and the status of key regulatory proteins.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, RPE-1) at a density to ensure they are in an exponential growth phase. Treat cells with the desired concentration of 6-DMAP (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Aspirate the culture medium. Wash cells once with PBS. Detach adherent cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to pellet. Decant the ethanol and wash the pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.

-

RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). The inclusion of RNase is critical as PI can also bind to double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a blue or green laser for excitation and collect the PI fluorescence signal in the appropriate detector (e.g., PE-Texas Red channel).

-

Analysis: Gate on the single-cell population to exclude doublets. Generate a histogram of DNA content and use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Western Blot Analysis of Cell Cycle Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins like Cyclin B1 and CDK1.

-

Cell Culture and Treatment: Treat cells with 6-DMAP as described in section 4.1.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 10-12%). Run the gel until adequate separation of proteins by size is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 Tyr15) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizing the Experimental Workflow

The following diagram outlines a typical experimental workflow to characterize the mechanism of action of 6-DMAP.

Conclusion and Future Directions

6-Dimethylaminopurine serves as a classic example of a cell cycle inhibitor that targets the core machinery of cell division. Its primary mechanism of action—the inhibition of CDK1 kinase activity—results in a predictable and robust G2/M phase arrest. The experimental protocols detailed herein provide a clear framework for researchers to study 6-DMAP and other compounds with similar mechanisms. For drug development professionals, understanding this foundational mechanism is crucial when evaluating the polypharmacology of newer, more specific CDK inhibitors and designing combination therapies that exploit cell cycle vulnerabilities in cancer. Future research may focus on identifying other potential off-target effects of 6-DMAP and leveraging its properties in synthetic lethality approaches for cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CDK inhibitor - Wikipedia [en.wikipedia.org]

- 3. Controlled Exit from the G2/M Checkpoint in RPE-1 Cells Using RO3306: Enrichment of Phase-Specific Cell Populations for In-Depth Analyses of Mitotic Events [mdpi.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

The Inhibitory Effect of 6-Dimethylaminopurine on Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Dimethylaminopurine (6-DMAP), a synthetic purine (B94841) derivative, functions as a broad-spectrum inhibitor of protein kinases, enzymes that catalyze the phosphorylation of proteins. This widespread inhibition of a fundamental cellular process has significant downstream consequences, impacting cell cycle progression, signal transduction, and other critical cellular events. This technical guide provides an in-depth analysis of 6-DMAP's effect on protein phosphorylation, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the key signaling pathways it modulates. Understanding the multifaceted impact of 6-DMAP on protein phosphorylation is crucial for its application as a research tool and for evaluating its potential in therapeutic development.

Introduction to 6-Dimethylaminopurine (6-DMAP)

6-Dimethylaminopurine (N6,N6-dimethyladenine) is a purine analog that has been extensively utilized in cell biology research as a non-selective inhibitor of protein kinases[1]. Its mechanism of action is primarily attributed to its ability to compete with ATP for the nucleotide-binding site in the catalytic domain of a wide range of kinases[2]. This competitive inhibition leads to a general reduction in protein phosphorylation, thereby disrupting the intricate signaling networks that govern cellular function. Due to its potent effects on the cell cycle, particularly in blocking mitosis and meiosis, 6-DMAP has been instrumental in studies of oocyte activation and somatic cell nuclear transfer[3][4].

Mechanism of Action: Competitive Inhibition of Kinase Activity

As an ATP-competitive inhibitor, 6-DMAP binds to the active site of protein kinases, preventing the binding of ATP and the subsequent transfer of a phosphate (B84403) group to the protein substrate. This mode of inhibition is not specific to a particular kinase family, leading to the broad inhibitory profile of 6-DMAP. The purine scaffold of 6-DMAP mimics the adenine (B156593) base of ATP, allowing it to fit into the highly conserved ATP-binding pocket of most kinases.

Quantitative Analysis of Kinase Inhibition

For instance, a foundational study on purine analogs as kinase inhibitors by Veselý et al. (1994) investigated a series of compounds related to 6-DMAP against a panel of 35 protein kinases[2]. While this specific paper focused on the development of more selective inhibitors like olomoucine, it confirmed that N6-substituted purines, the class to which 6-DMAP belongs, act as general kinase inhibitors. The IC50 values for the related compound N6-(delta 2-isopentenyl)adenine were in the range of 50-100 µM for many kinases, suggesting a similar potency range for 6-DMAP.

Table 1: Reported Inhibitory Activity of 6-Dimethylaminopurine (6-DMAP) and Related Compounds

| Kinase Target Family | Specific Kinase | Reported IC50 (or effective concentration) | Reference |

| Cyclin-Dependent Kinases (CDKs) | cdc2/cyclin B | Non-selective inhibitor | |

| Serine/Threonine Kinases | General | Broad-spectrum inhibitor | |

| Ribosomal Protein S6 Kinases | p70S6k | Inhibition of activation and phosphorylation of S6 | |

| Histone Kinases | Histone H1 Kinase | Inhibition of in vitro activity |

Note: Specific IC50 values for 6-DMAP against a broad panel of kinases are not consistently reported in the literature, reflecting its use as a general inhibitor rather than a specific one.

Impact on Key Signaling Pathways

6-DMAP's broad kinase inhibitory activity disrupts multiple signaling pathways. One of the well-documented targets is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

The PI3K/Akt/mTOR/p70S6k Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that integrates signals from growth factors and nutrients to regulate cellular processes. A key downstream effector of this pathway is the p70 ribosomal S6 kinase (p70S6k), which, upon activation, phosphorylates the ribosomal protein S6 (rpS6). This phosphorylation event is crucial for the translation of specific mRNAs that encode components of the translational machinery, thereby promoting protein synthesis and cell growth.

6-DMAP has been shown to inhibit the activation of p70S6k and the subsequent phosphorylation of ribosomal protein S6. This inhibition is likely a consequence of its broad inhibitory effect on upstream kinases in the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are generalized protocols for assessing the effect of 6-DMAP on protein phosphorylation. Specific details may need to be optimized for different cell types and experimental conditions.

In Vitro Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of 6-DMAP on the activity of a purified kinase.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the purified kinase, the kinase reaction buffer, and varying concentrations of 6-DMAP (or a vehicle control). Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: Add the protein substrate to the reaction mixture.

-

Initiation: Start the kinase reaction by adding the ATP solution, which includes a radioactive isotope such as [γ-³²P]ATP for easy detection.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30-37°C) for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes, or by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Detection and Quantification:

-

SDS-PAGE: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated substrate. The intensity of the band corresponding to the phosphorylated substrate can be quantified using densitometry.

-

P81 Paper: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate bound to the paper is then quantified using a scintillation counter.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of 6-DMAP to determine the IC50 value.

Western Blot Analysis of Phosphorylated Proteins in Cell Lysates

This protocol is designed to assess the effect of 6-DMAP on the phosphorylation status of specific proteins within a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with various concentrations of 6-DMAP or a vehicle control for a specified duration.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

Conclusion

6-Dimethylaminopurine is a potent, non-selective inhibitor of protein kinases that serves as a valuable tool for studying the role of protein phosphorylation in various cellular processes. Its ability to broadly suppress kinase activity makes it particularly useful for dissecting complex signaling networks and for applications in developmental biology, such as oocyte activation. However, its lack of specificity necessitates careful interpretation of experimental results and highlights the need for more targeted inhibitors in clinical applications. The protocols and data presented in this guide provide a framework for researchers to effectively utilize 6-DMAP in their studies and to further elucidate the intricate roles of protein phosphorylation in health and disease.

References

- 1. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein kinases by 6-dimethylaminopurine accelerates the transition to interphase in activated mouse oocytes [pubmed.ncbi.nlm.nih.gov]

- 3. Purine Inhibitors of Cyclin-Dependent Kinase and Their Apoptosis and Cytotoxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Dimethylaminopurine: A Technical Guide to its Function as a Serine-Threonine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dimethylaminopurine (6-DMAP) is a synthetic purine (B94841) derivative recognized for its role as a broad-spectrum protein kinase inhibitor. While not specific to a single kinase, it has proven to be a valuable tool in cell biology research, particularly for studying processes regulated by serine-threonine kinases. Its primary mechanism of action involves the inhibition of protein phosphorylation, a key regulatory step in numerous cellular signaling pathways. This technical guide provides an in-depth overview of 6-DMAP, focusing on its inhibitory effects on serine-threonine kinases, its impact on critical signaling pathways, and detailed protocols for its experimental application.

Mechanism of Action

6-DMAP functions as an ATP-competitive inhibitor for a range of protein kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the transfer of a phosphate (B84403) group from ATP to the serine or threonine residues of substrate proteins. This inhibition of phosphorylation disrupts the downstream signaling cascades that govern a multitude of cellular processes, including cell cycle progression, apoptosis, and oocyte maturation.

Data Presentation: Kinase Inhibition Profile of 6-DMAP

While 6-DMAP is known as a general kinase inhibitor, specific and comprehensive quantitative data on its inhibitory activity (IC50 values) against a wide panel of serine-threonine kinases is not extensively consolidated in publicly available literature. However, its effects have been characterized on several key kinases and cellular processes. The following table summarizes the known inhibitory activities and effects of 6-DMAP.

| Kinase/Process | IC50 Value | Cell Type/System | Notes |

| General Protein Phosphorylation | Not specified | Mouse Oocytes | Inhibits the burst of protein phosphorylation without affecting protein synthesis.[1] |

| p70S6 Kinase (p70S6k) | Not specified | Chinese Hamster Fibroblasts (CHEF/18) | Inhibits the activation of p70S6k.[2] |

| Histone H1 Kinase (Cdc2/Cyclin B) | Not specified (inhibition observed in vitro) | Mouse Oocytes | Does not induce inactivation of histone H1 kinase in metaphase II-arrested oocytes in vivo, but inhibits its activity in vitro.[1][2] |

| MAP Kinase (ERK) | Not inhibited in vivo | Chinese Hamster Fibroblasts (CHEF/18) | In vivo, MAP kinase phosphorylation is not inhibited, suggesting some level of specificity.[2] |

Note: The lack of specific IC50 values highlights the use of 6-DMAP as a tool for studying general phosphorylation-dependent events rather than as a highly specific inhibitor for a particular kinase.

Impact on Cellular Signaling Pathways

6-DMAP's broad-spectrum inhibitory activity affects several critical signaling pathways, leading to significant cellular consequences.

Cell Cycle Regulation: The Cdc2/Cyclin B (MPF) Pathway

Maturation Promoting Factor (MPF), a complex of Cdc2 (a cyclin-dependent kinase) and Cyclin B, is a key regulator of the G2/M transition in the cell cycle. 6-DMAP has been shown to interfere with this pathway, primarily by inhibiting the phosphorylation events necessary for MPF activation and stability. This leads to cell cycle arrest, preventing entry into mitosis. In oocytes, this manifests as the inhibition of germinal vesicle breakdown (GVBD) and chromosome decondensation.

Apoptosis Induction: The Mitochondrial Pathway

6-DMAP has been demonstrated to induce apoptosis in a dose- and time-dependent manner. This process is mediated through the intrinsic, or mitochondrial, pathway. Treatment with 6-DMAP leads to a decrease in the anti-apoptotic protein Bcl-XL and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2 family protein balance results in the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of 6-Dimethylaminopurine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of 6-DMAP against a specific serine-threonine kinase. The specific substrate and optimal conditions will vary depending on the kinase being assayed.

Materials:

-

Purified recombinant serine-threonine kinase

-

Specific peptide substrate for the kinase

-

6-Dimethylaminopurine (dissolved in DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

P81 phosphocellulose paper or other suitable capture membrane

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid (for radiometric assay)

-

Plate reader (for non-radioactive assays)

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase in a microcentrifuge tube.

-

Add varying concentrations of 6-DMAP (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of 6-DMAP and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of 6-DMAP on cell cycle distribution.

Materials:

-

Cells of interest

-

6-Dimethylaminopurine

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a culture plate and allow them to adhere.

-

Treat the cells with various concentrations of 6-DMAP for the desired time period. Include an untreated control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol allows for the detection and quantification of apoptotic cells following treatment with 6-DMAP.

Materials:

-

Cells of interest

-

6-Dimethylaminopurine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a culture plate and allow them to adhere.

-

Treat the cells with various concentrations of 6-DMAP for the desired time period. Include an untreated control.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Conclusion

6-Dimethylaminopurine serves as a potent, albeit non-specific, inhibitor of serine-threonine kinases. Its ability to disrupt fundamental cellular processes such as cell cycle progression and apoptosis has made it an invaluable tool for dissecting complex signaling pathways. While the lack of a comprehensive quantitative inhibition profile necessitates careful interpretation of experimental results, the methodologies provided in this guide offer a robust framework for investigating the multifaceted effects of 6-DMAP in a variety of research contexts. Future studies focusing on a more detailed characterization of its kinase selectivity will further enhance its utility in the field of drug discovery and development.

References

6-Dimethylaminopurine's Impact on Gene Expression and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dimethylaminopurine (6-DMAP) is a synthetic purine (B94841) derivative recognized for its potent inhibitory effects on protein kinases. This property underlies its significant impact on fundamental cellular processes, including cell cycle progression, gene expression, and programmed cell death (apoptosis). This technical guide provides an in-depth overview of 6-DMAP's mechanisms of action, focusing on its ability to modulate gene expression and induce apoptosis, primarily in the context of cancer cell lines. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of 6-DMAP as a potential therapeutic agent.

Core Mechanism of Action

6-DMAP functions as a broad-spectrum protein kinase inhibitor.[1][2] By interfering with the phosphorylation of key cellular proteins, it disrupts signaling cascades that are crucial for cell survival and proliferation.[3] This inhibitory action is central to its ability to halt the cell cycle and trigger apoptosis. A key consequence of its activity is the widespread downregulation of genes associated with cell proliferation and cell cycle progression.[4]

Impact on Apoptosis

6-DMAP is a potent inducer of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells. Its pro-apoptotic effects are dose- and time-dependent and are mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[4] Key events in 6-DMAP-induced apoptosis include:

-

Increased Intracellular Calcium: 6-DMAP treatment leads to a significant elevation of intracellular calcium ion concentrations ([Ca2+]i). This calcium influx is a critical early event that triggers the downstream apoptotic cascade.

-

Mitochondrial Dysfunction: The rise in intracellular calcium disrupts mitochondrial integrity, leading to a decrease in the mitochondrial membrane potential (MMP).

-

Modulation of Bcl-2 Family Proteins: 6-DMAP alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-xL and increase the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-xL ratio further promotes mitochondrial destabilization.

-

Cytochrome c Release and Caspase Activation: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm. This, in turn, activates a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Analysis of 6-DMAP-Induced Apoptosis in U937 Cells

The following tables summarize the quantitative effects of 6-DMAP on apoptosis in the human lymphoma U937 cell line.

Table 1: DNA Fragmentation in U937 Cells Treated with 6-DMAP

| 6-DMAP Concentration (mM) | Treatment Time (hours) | DNA Fragmentation (% of Control) |

| 0.5 | 16 | ~20% |

| 1 | 16 | ~40% |

| 2 | 16 | ~70% |

| 5 | 16 | ~85% |

| 2 | 2 | ~20% |

| 2 | 4 | ~40% |

| 2 | 6 | ~60% |

| 2 | 16 | ~70% |

Table 2: Early Apoptosis in U937 Cells Treated with 6-DMAP

| 6-DMAP Concentration (mM) | Treatment Time (hours) | Early Apoptotic Cells (Annexin V+/PI-) |

| 1 | 6 | ~10% |

| 2 | 6 | ~15% |

| 5 | 6 | 22.5 ± 8.2% |

| 1 | 16 | ~15% |

| 2 | 16 | ~25% |

| 5 | 16 | 37.1 ± 6.8% |

Table 3: Caspase-3 Activation in U937 Cells Treated with 6-DMAP

| 6-DMAP Concentration (mM) | Treatment Time (hours) | Cells with High Caspase-3 Activity (%) |

| 1 | 6 | ~5% |

| 2 | 6 | ~10% |

| 5 | 6 | ~20% |

| 1 | 16 | ~10% |

| 2 | 16 | ~25% |

| 5 | 16 | ~45% |

Impact on Gene Expression

A significant aspect of 6-DMAP's mechanism of action is its profound impact on gene expression. Primarily, 6-DMAP causes a massive downregulation of genes involved in cell proliferation and cell cycle progression. This transcriptional repression is likely a direct consequence of its protein kinase inhibitory activity, which disrupts the signaling pathways that control the expression of these critical genes. Notably, studies have shown no significant upregulation of genes following 6-DMAP treatment, highlighting its predominantly inhibitory effect on the cellular transcriptional landscape.

Quantitative Analysis of Gene Expression Changes in U937 Cells

The following table details the downregulation of key proliferative genes in U937 cells following treatment with 6-DMAP.

Table 4: Downregulation of Proliferative Gene Expression in U937 Cells by 6-DMAP

| Gene | Function | 6-DMAP Treatment | mRNA Expression (% of Control) |

| PCNA | Proliferating Cell Nuclear Antigen; DNA replication and repair | 5 mM for 3 hours | 69.1% |

| INSIG1 (II-1) | Insulin Induced Gene 1; Lipid metabolism and SREBP regulation | 5 mM for 3 hours | 45.9% |

| SERPINB2 (SPI-2) | Serine Proteinase Inhibitor 2; Protease inhibition, cell migration | 5 mM for 3 hours | 8.0% |

| MYC (V-myc) | v-myc avian myelocytomatosis viral oncogene homolog; Transcription factor, cell cycle progression, apoptosis | 5 mM for 3 hours | 2.8% |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of 6-DMAP-induced apoptosis.

Caption: Experimental workflow for analyzing 6-DMAP effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of 6-DMAP's effects.

1. Cell Culture and 6-DMAP Treatment

-

Cell Line: Human lymphoma U937 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

6-DMAP Preparation: A stock solution of 6-DMAP is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the final desired concentrations in the culture medium. Control cells are treated with an equivalent volume of DMSO.

-

Treatment: Cells are seeded at a specified density and treated with varying concentrations of 6-DMAP (e.g., 0.5, 1, 2, 5 mM) for different time periods (e.g., 2, 4, 6, 16 hours).

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Procedure:

-

Harvest cells after 6-DMAP treatment by centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

3. DNA Fragmentation Assay

-

Principle: A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose gel.

-

Procedure:

-

Harvest cells after 6-DMAP treatment.

-

Lyse the cells and isolate the DNA using a commercially available DNA extraction kit or standard phenol-chloroform extraction methods.

-

Quantify the DNA concentration.

-

Load equal amounts of DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

-

Perform electrophoresis to separate the DNA fragments.

-

Visualize the DNA fragmentation pattern under UV light.

-

4. Measurement of Mitochondrial Membrane Potential (MMP)

-

Principle: The lipophilic cationic dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), accumulates in healthy mitochondria due to their negative membrane potential. A decrease in MMP, an early event in apoptosis, results in reduced TMRM fluorescence.

-

Procedure:

-

Treat cells with 6-DMAP for the desired time.

-

Incubate the cells with a low concentration of TMRM (e.g., 100-200 nM) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cellular fluorescence by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of MMP.

-

5. Caspase-3 Activity Assay

-

Principle: This assay measures the activity of activated caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 is labeled with a fluorophore or chromophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

-

Procedure:

-

Harvest and lyse cells after 6-DMAP treatment.

-

Quantify the protein concentration of the cell lysates.

-

Incubate the lysates with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the caspase-3 activity.

-

6. Gene Expression Analysis by Real-Time PCR

-

Principle: Real-time PCR (or quantitative PCR, qPCR) is used to quantify the amount of a specific mRNA transcript in a sample.

-

Procedure:

-

Isolate total RNA from 6-DMAP-treated and control cells.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qPCR using specific primers for the target genes (e.g., PCNA, INSIG1, SERPINB2, MYC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

-

The relative expression of the target genes is calculated using the ΔΔCt method, which compares the Ct values of the target gene to the reference gene in treated versus control samples.

-

Conclusion

6-Dimethylaminopurine exerts potent anti-proliferative and pro-apoptotic effects on cancer cells, primarily through its function as a protein kinase inhibitor. Its mechanism of action involves the induction of a calcium-mediated mitochondrial apoptotic pathway and a widespread downregulation of genes essential for cell growth and division. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of 6-DMAP and similar compounds. Further elucidation of the precise upstream signaling events linking protein kinase inhibition to calcium mobilization will provide even greater insight into the multifaceted actions of this compound and may pave the way for the development of novel anti-cancer strategies.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of 6-Dimethylaminopurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dimethylaminopurine (6-DMAP), a synthetic purine (B94841) derivative, has garnered significant attention in biomedical research for its potent activity as a non-selective protein kinase inhibitor. This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of 6-DMAP. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and visualizations of its molecular interactions.

Chemical Identity and Properties

6-Dimethylaminopurine, also known as N⁶,N⁶-dimethyladenine, is a white to off-white crystalline solid. Its core structure consists of a purine ring system with a dimethylamino group substituted at the 6-position.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Dimethylaminopurine is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N₅ | [1] |

| Molecular Weight | 163.18 g/mol | [3] |

| Melting Point | 259-262 °C (decomposes) | [1] |

| Boiling Point | 162 °C at 50 mmHg (Predicted) | |

| Water Solubility | 50 mg/mL | |

| Solubility in Organics | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 1 mg/mL | |

| pKa (Strongest Acidic) | 10.19 (Predicted) | |

| pKa (Strongest Basic) | 3.35 (Predicted) | |

| LogP | 0.53 (Predicted) |

Chemical Structure and Identifiers

The unique chemical structure of 6-Dimethylaminopurine is represented by various standard chemical identifiers, which are crucial for database searches and regulatory purposes.

| Identifier | Value | Reference(s) |

| IUPAC Name | N,N-dimethyl-7H-purin-6-amine | |

| CAS Number | 938-55-6 | |

| SMILES | CN(C)c1ncnc2[nH]cnc12 | |

| InChI | InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11) |

Spectroscopic and Structural Analysis

The structural elucidation of 6-Dimethylaminopurine is supported by a range of spectroscopic techniques. Below is a summary of the key spectral data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Nucleus | Chemical Shift (δ) ppm (Solvent: D₂O) | Assignment | Reference(s) |

| ¹H | 8.24 (s, 1H), 8.12 (s, 1H), 3.55 (s, 6H) | H-2, H-8, -N(CH₃)₂ | |

| ¹³C | 155.5, 154.0, 152.1, 142.9, 118.9, 38.6 | C-6, C-2, C-4, C-8, C-5, -N(CH₃)₂ |

Infrared (IR) Spectroscopy

The functional groups present in 6-Dimethylaminopurine can be identified by their characteristic absorption bands in the infrared spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch (aromatic) | Purine ring |

| 2950-2850 | C-H stretch (aliphatic) | -N(CH₃)₂ |

| 1650-1550 | C=N, C=C stretch | Purine ring |

| 1450-1350 | C-H bend (aliphatic) | -N(CH₃)₂ |

| 1350-1250 | C-N stretch | Dimethylamino group |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule. The base peak in the mass spectrum of 6-Dimethylaminopurine typically corresponds to the molecular ion [M]+• at m/z 163.

Crystal Structure

The crystal structure of 6-Dimethylaminopurine has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁/c. Detailed crystallographic data can be accessed through the Crystallography Open Database (COD) under the entry ID 4305501.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and a key biological assay involving 6-Dimethylaminopurine.

Synthesis of 6-Dimethylaminopurine

6-Dimethylaminopurine can be synthesized from the reaction of 6-chloropurine (B14466) with dimethylamine (B145610).

Materials:

-

6-Chloropurine

-

Dimethylamine (40% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 1.0 g of 6-chloropurine in 20 mL of ethanol.

-

Add 2.5 mL of 40% aqueous dimethylamine solution to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid residue is crude 6-Dimethylaminopurine, which can be purified by recrystallization.

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization from water or ethanol.

Materials:

-

Crude 6-Dimethylaminopurine

-

Distilled water or ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude 6-Dimethylaminopurine to an Erlenmeyer flask.

-

Add a minimal amount of hot distilled water or ethanol to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Parthenogenetic Activation of Oocytes

6-Dimethylaminopurine is widely used to induce parthenogenetic activation of oocytes. The following is a general protocol.

Materials:

-

Mature oocytes

-

Activation medium (e.g., mSOF) supplemented with ionomycin (B1663694) or ethanol

-

Activation medium supplemented with 6-Dimethylaminopurine (typically 2 mM)

-

Culture medium

Procedure:

-

Collect mature oocytes.

-

Incubate the oocytes in an activation medium containing a calcium ionophore like ionomycin (e.g., 5-10 µM for 4-6 minutes) or ethanol (e.g., 7% for 3-5 minutes) to trigger the initial activation signal.

-

Wash the oocytes thoroughly in a fresh culture medium.

-

Transfer the oocytes to a culture medium supplemented with 2 mM 6-Dimethylaminopurine and incubate for 3-4 hours. This step inhibits MPF (M-phase promoting factor) and MAPK (mitogen-activated protein kinase) activity, promoting the transition to interphase.

-

Wash the oocytes again in a fresh culture medium and culture them under standard conditions to observe embryonic development.

Mechanism of Action and Signaling Pathways

6-Dimethylaminopurine primarily functions as a non-selective inhibitor of protein kinases, which are key regulators of numerous cellular processes. Its inhibitory action is particularly notable on cyclin-dependent kinases (CDKs), such as CDK1, which plays a crucial role in cell cycle progression.

Inhibition of CDK1/Cyclin B Pathway

The transition from the G2 phase to the M phase of the cell cycle is driven by the activation of the CDK1/Cyclin B complex. 6-Dimethylaminopurine inhibits the kinase activity of this complex, leading to cell cycle arrest. This inhibition prevents the phosphorylation of downstream target proteins that are essential for mitotic entry.

Conclusion

6-Dimethylaminopurine is a valuable tool in cellular and developmental biology research due to its well-characterized role as a protein kinase inhibitor. This guide has provided a detailed overview of its chemical properties, structure, and key experimental applications. The presented data and protocols are intended to facilitate its effective use in the laboratory and to support further research into its therapeutic potential.

References

Understanding the Inhibitory Effects of 6-Dimethylaminopurine on Cyclin-Dependent Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dimethylaminopurine (6-DMAP) is recognized as a broad-spectrum inhibitor of serine/threonine protein kinases, with significant effects on cell cycle progression and protein phosphorylation. This technical guide provides an in-depth analysis of the inhibitory effects of 6-DMAP on Cyclin-Dependent Kinases (CDKs), a family of kinases crucial for cell cycle regulation. While 6-DMAP's role as a general kinase inhibitor is established, this document consolidates the available knowledge on its specific interactions with CDKs, details experimental protocols for its study, and visualizes its impact on key signaling pathways. A notable finding of this review is the conspicuous absence of comprehensive quantitative data (IC50 or Ki values) for 6-DMAP against a wide array of specific CDK-cyclin complexes in publicly accessible literature, highlighting a significant gap for future research.

Introduction to 6-Dimethylaminopurine (6-DMAP)

6-Dimethylaminopurine (N,N-dimethyladenine) is a purine (B94841) analog that has been widely utilized in cell biology research as a general inhibitor of protein kinases. Its primary mechanism of action is believed to be competitive inhibition at the ATP-binding site of kinases. 6-DMAP has been observed to induce a variety of cellular effects, including the inhibition of DNA synthesis, induction of mitotic abnormalities, and acceleration of the transition to interphase in oocytes[1]. These effects are largely attributed to its ability to block protein phosphorylation events that are critical for cell cycle transitions[2][3][4].

6-DMAP's Inhibitory Profile against CDKs: A Data Overview

A comprehensive search of the scientific literature reveals a significant lack of specific quantitative data on the inhibitory potency of 6-DMAP against a broad panel of individual CDK-cyclin complexes. While its effects on CDK-regulated processes are documented, direct enzymatic inhibition data (IC50 or Ki values) remain largely unpublished. This presents a challenge in precisely defining its selectivity and potency towards specific CDKs.

To illustrate this data gap and provide a framework for future studies, the following table summarizes the current state of knowledge.

| CDK-Cyclin Complex | IC50 / Ki (µM) | Data Source / Comments |

| G1 Phase CDKs | ||

| CDK4/cyclin D | Data Not Available | - |

| CDK6/cyclin D | Data Not Available | - |

| G1/S Phase CDKs | ||

| CDK2/cyclin E | Data Not Available | - |

| S Phase CDKs | ||

| CDK2/cyclin A | Data Not Available | - |

| M Phase CDKs | ||

| CDK1/cyclin B | Data Not Available | Histone H1 kinase activity, largely attributed to CDK1/cyclin B, is inhibited by 6-DMAP in vitro, but 6-DMAP does not induce its inactivation in intact oocytes[2]. |

| Transcriptional CDKs | ||

| CDK7/cyclin H | Data Not Available | - |

| CDK9/cyclin T | Data Not Available | - |

| Other CDKs | ||

| CDK5/p35 | Data Not Available | - |

Note: The absence of specific IC50/Ki values for 6-DMAP against various CDKs is a critical knowledge gap. The concentrations of 6-DMAP used in cellular assays typically range from micromolar to millimolar, suggesting a relatively low potency compared to more specific, modern CDK inhibitors. For instance, studies in oocytes have used 6-DMAP at concentrations of 0.6 mM to 2.5 mM.

Key Signaling Pathways Affected by 6-DMAP

The inhibition of CDKs by 6-DMAP has profound effects on major cell cycle regulatory pathways. The following sections and diagrams illustrate the key signaling cascades impacted by 6-DMAP's inhibitory action.

The Retinoblastoma (Rb)-E2F Signaling Pathway

The Rb-E2F pathway is a critical checkpoint in the G1 phase of the cell cycle, controlling the transition to the S phase. CDKs, primarily CDK4/6 and CDK2, phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which then activates the transcription of genes required for DNA replication. By inhibiting these CDKs, 6-DMAP is expected to prevent pRb phosphorylation, thereby keeping pRb in its active, E2F-bound state and blocking cell cycle progression.

Caption: 6-DMAP inhibits CDK4/6 and CDK2, preventing Rb phosphorylation and E2F-mediated transcription.

Regulation of CDK Activity by p27Kip1

CDK inhibitors (CKIs) like p27Kip1 are crucial negative regulators of CDK activity. p27Kip1 binds to and inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, thereby halting cell cycle progression. The activity and localization of p27Kip1 are themselves regulated by phosphorylation. While direct studies on 6-DMAP's effect on p27Kip1 are scarce, as a general kinase inhibitor, it could indirectly affect p27Kip1's function by altering the activity of kinases that regulate p27Kip1.

Caption: 6-DMAP may indirectly affect p27Kip1 by inhibiting kinases that regulate its function.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of 6-DMAP on CDKs. These should be optimized for specific CDK-cyclin complexes and experimental systems.

In Vitro CDK Kinase Assay

This protocol outlines a method to measure the direct inhibitory effect of 6-DMAP on the enzymatic activity of a purified CDK-cyclin complex.

Caption: Workflow for an in vitro radiometric kinase assay to determine the IC50 of 6-DMAP.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Dilute purified, active CDK-cyclin complex in kinase buffer to the desired concentration.

-

Prepare a stock solution of the substrate (e.g., Histone H1 at 1 mg/mL).

-

Prepare a stock solution of ATP (e.g., 100 µM) containing a tracer amount of [γ-³²P]ATP.

-

Prepare a serial dilution of 6-DMAP in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

-

-

Kinase Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the CDK-cyclin complex, substrate, and different concentrations of 6-DMAP (or vehicle control).

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the ATP/[γ-³²P]ATP solution.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography).

-

Quantify the radioactivity incorporated into the substrate band using a phosphorimager or densitometry.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each 6-DMAP concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the 6-DMAP concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assay for CDK Inhibition

This protocol describes a method to assess the effect of 6-DMAP on the phosphorylation of a CDK substrate (e.g., pRb) in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MCF-7, U2OS) at an appropriate density and allow them to adhere overnight.

-

Synchronize the cells in the G1 phase by serum starvation for 24-48 hours.

-

Release the cells from G1 arrest by adding serum-containing medium.

-

At the time of serum addition, treat the cells with various concentrations of 6-DMAP or a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After the desired treatment time (e.g., 16-24 hours), wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Normalize the protein lysates to the same concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the CDK substrate (e.g., anti-phospho-Rb (Ser780)).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total Rb) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal and the loading control.

-

Determine the concentration of 6-DMAP that causes a 50% reduction in substrate phosphorylation (IC50).

-

Conclusion and Future Directions

6-Dimethylaminopurine is a valuable tool for studying the general effects of protein kinase inhibition on cellular processes, particularly the cell cycle. Its broad-spectrum activity, however, makes it challenging to attribute its effects to the inhibition of a single CDK. The most significant gap in our understanding of 6-DMAP's function is the lack of a comprehensive, quantitative inhibitory profile against the full panel of CDK-cyclin complexes. Future research should prioritize conducting in vitro kinase assays to determine the IC50 or Ki values of 6-DMAP for each major CDK. This will allow for a more precise interpretation of experimental results and could potentially uncover novel selectivities for this classic kinase inhibitor. Furthermore, detailed studies on its impact on the phosphorylation status of specific CDK substrates in various cell lines will provide a clearer picture of its mechanism of action in a cellular context. Such data will be invaluable for researchers utilizing 6-DMAP and for the broader field of CDK inhibitor research.

References

- 1. 6DMAP inhibition of early cell cycle events and induction of mitotic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. 6-Dimethylaminopurine (6-DMAP), a reversible inhibitor of the transition to metaphase during the first meiotic cell division of the mouse oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of protein kinases by 6-dimethylaminopurine accelerates the transition to interphase in activated mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Dimethylaminopurine: A Preliminary Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dimethylaminopurine (6-DMAP), a synthetically derived purine (B94841) analogue, has been a subject of scientific inquiry for its potent biological activities. Primarily recognized as a protein kinase inhibitor, 6-DMAP demonstrates significant effects on cell cycle regulation, inducing mitotic abnormalities and, in some contexts, apoptosis.[1][2] This technical guide provides a comprehensive overview of the preliminary research into the therapeutic potential of 6-DMAP, consolidating available data on its mechanism of action, effects on signaling pathways, and quantitative measures of its biological activity. Detailed experimental methodologies are provided to facilitate further investigation, and key cellular pathways influenced by 6-DMAP are visually represented.

Introduction

6-Dimethylaminopurine (6-DMAP) is a substituted adenine (B156593) molecule that has garnered interest for its ability to modulate fundamental cellular processes. Its primary established mechanism of action is the inhibition of a range of protein kinases, enzymes that are critical for signal transduction and cell cycle control.[1][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. While research into the therapeutic applications of 6-DMAP is still in a preliminary phase, existing studies in various biological systems, from marine invertebrate oocytes to mammalian cell lines, have illuminated its potential as a pharmacological agent. This document aims to synthesize the current understanding of 6-DMAP's biological effects to inform and guide future research and development efforts.

Mechanism of Action

6-DMAP exerts its biological effects predominantly through the non-specific inhibition of protein serine/threonine kinases.[2] This inhibition disrupts the phosphorylation cascades that govern cell cycle progression.

2.1. Cell Cycle Arrest and Mitotic Aberrations

Studies have shown that 6-DMAP can induce cell cycle arrest and lead to aberrant mitosis in various cell types, including Chinese hamster fibroblasts (CHEF/18). The compound has been observed to inhibit DNA synthesis, suggesting an effect on the early stages of the cell cycle. Furthermore, treatment with 6-DMAP has been linked to the induction of micronuclei containing chromosomes, indicating a disruption of normal mitotic processes. In the context of oocyte maturation, 6-DMAP has been shown to reversibly inhibit the transition to metaphase.

2.2. Induction of Apoptosis

In certain cell lines, such as lymphoma cells, 6-DMAP has been demonstrated to induce apoptosis. This programmed cell death is likely a consequence of the widespread kinase inhibition, leading to the downregulation of genes associated with cell proliferation and cell cycle progression.

Quantitative Data

Specific quantitative data on the therapeutic potential of 6-DMAP, such as IC50 values in a wide range of cancer cell lines, is not extensively available in the public domain. The following table summarizes the concentrations of 6-DMAP used in various published studies to elicit specific biological effects. This information can serve as a starting point for designing future experiments.

| Cell Type/System | 6-DMAP Concentration | Observed Effect | Reference |

| Lymphoma cells | 5 mM | Induction of apoptosis and downregulation of proliferation-related genes. | |

| Mammalian and insect sperm | 0.5 mM | Affects sperm motility and vitality. | |

| Activated mouse oocytes | 2.5 mM | Accelerates the transition to interphase. | |

| Canine Parthenogenetic and SCNT embryos | 1.9 mM | Used for oocyte activation. |

Signaling Pathways

The primary signaling pathway identified to be modulated by 6-DMAP is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

4.1. Inhibition of p70S6 Kinase

A key downstream effector of the PI3K/Akt/mTOR pathway is the 70 kDa S6 kinase (p70S6k). Research has shown that 6-DMAP inhibits the phosphorylation of the ribosomal protein S6 and the activation of p70S6k. This inhibition is specific, as MAP kinase phosphorylation was not affected in the same study. The inhibition of p70S6k disrupts protein synthesis and can contribute to the observed effects on cell growth and proliferation.

Diagram of the Postulated 6-DMAP Signaling Pathway Inhibition

Caption: Postulated mechanism of 6-DMAP action on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of 6-DMAP's therapeutic potential, based on methodologies commonly employed in the cited literature.

5.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration-dependent effect of 6-DMAP on the viability of cancer cell lines.

-

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of 6-DMAP in complete cell culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing various concentrations of 6-DMAP. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

5.2. Western Blot Analysis for p70S6K Phosphorylation

-

Objective: To assess the effect of 6-DMAP on the phosphorylation status of p70S6K.

-

Methodology:

-

Culture cells to 70-80% confluency and treat with 6-DMAP at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated p70S6K (e.g., at Thr389) and total p70S6K overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated p70S6K levels to total p70S6K.

-

5.3. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of 6-DMAP on cell cycle distribution.

-

Methodology:

-

Treat cells with 6-DMAP for a specified duration.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to measure the DNA content of the cells.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Diagram of a General Experimental Workflow for a Kinase Inhibitor

Caption: A generalized workflow for the preclinical development of a kinase inhibitor.

Future Directions

The preliminary data on 6-DMAP suggest that it is a biologically active molecule with potential therapeutic applications. However, to advance its development, several key areas need to be addressed:

-

Systematic Screening: A comprehensive screening of 6-DMAP against a diverse panel of cancer cell lines is required to identify sensitive cancer types and to determine its IC50 values.

-

Target Identification and Selectivity: While 6-DMAP is known to be a broad-spectrum kinase inhibitor, identifying its primary kinase targets with high affinity is crucial for understanding its precise mechanism of action and potential off-target effects. Kinome profiling studies would be highly valuable.

-

Preclinical In Vivo Studies: Evaluation of 6-DMAP in animal models of cancer is a critical next step to assess its in vivo efficacy, toxicity, and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to synthesize and evaluate analogues of 6-DMAP could lead to the development of more potent and selective inhibitors with improved therapeutic indices.

Conclusion